Cas no 592-13-2 (2,5-Dimethylhexane)

2,5-Dimethylhexane 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethylhexane

- Diisobutyl

- 2,5-Dimethyl-hexan

- 2,5-dimethyl-hexane

- 2,5-Dimethylhexane1000µg

- Biisobutyl

- Hexane,2,5-dimethyl

- Hexane,5-dimethyl

- i-Pr2C2H4i-Pr2

- NSC-74172

- UNII-PCS13D63P8

- NSC74172

- PCS13D63P8

- AS-81291

- EINECS 209-745-8

- Q2813798

- D1226

- D89815

- MFCD00008951

- 2,5-DIMETHYL HEXANE

- 2,5-Dimethylhexane, 99%

- NSC 74172

- FT-0624981

- 592-13-2

- Hexane,5-dimethyl-

- InChI=1/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H

- Hexane, 2,5-dimethyl-

- NS00034107

- AKOS015841746

- DTXSID4073201

- Hexane, 2,5dimethyl

- Hexane, 2,5-dimethyl-(8CI)(9CI)

- Hexane, 2,5-dimethyl-(8CI)

- DTXCID7042564

- DB-053340

-

- MDL: MFCD00008951

- インチ: InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3

- InChIKey: UWNADWZGEHDQAB-UHFFFAOYSA-N

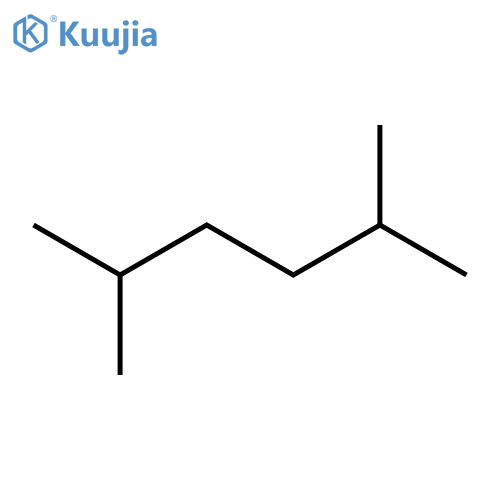

- ほほえんだ: CC(C)CCC(C)C

- BRN: 1696877

計算された属性

- せいみつぶんしりょう: 114.14100

- どういたいしつりょう: 114.140851

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 36

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色透明液体[1]

- 密度みつど: 0.694 g/mL at 25 °C(lit.)

- ゆうかいてん: -91 °C

- ふってん: 109°C

- フラッシュポイント: 華氏温度:78.8°f

摂氏度:26°c - 屈折率: n20/D 1.392(lit.)

- PSA: 0.00000

- LogP: 3.07860

- ようかいせい: エタノール/エチルエーテルなどのほとんどの有機溶媒に可溶である[11]

- じょうきあつ: 1.1 psi ( 37.7 °C)

2,5-Dimethylhexane セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225-H304-H315-H336-H410

- 警告文: P210-P261-P273-P301 + P310-P331-P501

- 危険物輸送番号:UN 3295 3/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 11-38-50/53-65-67

- セキュリティの説明: S9-S16-S29-S33-S60-S61-S62

-

危険物標識:

- ちょぞうじょうけん:かねんりょういき

- 包装等級:II

- 包装カテゴリ:II

- 危険レベル:3

- リスク用語:R10; R38; R50/53; R65

- 危険レベル:3

- 包装グループ:II

- セキュリティ用語:3

2,5-Dimethylhexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB116004-5 g |

2,5-Dimethylhexane, 99%; . |

592-13-2 | 99% | 5 g |

€89.50 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-238385-5g |

2,5-Dimethylhexane, |

592-13-2 | 99% | 5g |

¥504.00 | 2023-09-05 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15221-5g |

2,5-Dimethylhexane, 99% |

592-13-2 | 99% | 5g |

¥2117.00 | 2023-02-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 110582-5G |

2,5-Dimethylhexane |

592-13-2 | 5g |

¥605.32 | 2023-09-05 | ||

| abcr | AB116004-25g |

2,5-Dimethylhexane, 99%; . |

592-13-2 | 99% | 25g |

€325.00 | 2025-02-21 | |

| Aaron | AR003GP0-25g |

2,5-Dimethylhexane |

592-13-2 | 99% | 25g |

$260.00 | 2025-02-10 | |

| A2B Chem LLC | AB60504-5g |

2,5-Dimethylhexane |

592-13-2 | 5g |

$118.00 | 2024-04-19 | ||

| Aaron | AR003GP0-5g |

2,5-Dimethylhexane |

592-13-2 | 99% | 5g |

$60.00 | 2025-02-10 | |

| 1PlusChem | 1P003GGO-5g |

2,5-DIMETHYLHEXANE |

592-13-2 | 5g |

$127.00 | 2024-04-22 | ||

| 1PlusChem | 1P003GGO-25g |

2,5-DIMETHYLHEXANE |

592-13-2 | 25g |

$390.00 | 2024-04-22 |

2,5-Dimethylhexane 関連文献

-

Susana Camara,Bruce C. Gilbert,Robert J. Meier,Martin van Duin,Adrian C. Whitwood Org. Biomol. Chem. 2003 1 1181

-

Dalziel Ll. Hammick,Randal G. A. New,R. Branston Williams J. Chem. Soc. 1934 29

-

Jér?me Guiot,Bruno Ameduri,Bernard Boutevin,Alain Fruchier New J. Chem. 2002 26 1768

-

Mohamad Akbar Ali Phys. Chem. Chem. Phys. 2021 23 6225

-

5. Synthesis, spectroscopy, and photochemistry of bis[bis(diphenylphosphino)methane]bis(2,5-di-isocyano-2,5-dimethylhexane)dirhodium(I)Chi-Ming Che,Wai-Man Lee,Hoi-Lun Kwong,Vivian Wing-Wah Yam,Kar-Cheong Cho J. Chem. Soc. Dalton Trans. 1990 1717

-

6. Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanolJér?me Guiot,Jér?me Alric,Bruno Améduri,Alain Rousseau,Bernard Boutevin New J. Chem. 2001 25 1185

-

Ryo Watanabe,Riku Tanikawa,Arisa Kurosaki,Kazumasa Oshima,Masahiro Kishida,Priyanka Verma,Choji Fukuhara RSC Adv. 2023 13 14097

-

8. Solid–liquid phase equilibria and enthalpy changes in the water + 2,5-dimethylhexane-2,5-diol systemJ. Rex Goates,J. Bevan Ott,Earl M. Woolley,Jeffrey G. Priest J. Chem. Soc. Faraday Trans. 1 1982 78 3045

-

9. Sonolysis of tert-butyl alcohol in aqueous solutionArmin Tauber,Gertraud Mark,Heinz-Peter Schuchmann,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1999 1129

-

10. Ultrasonic studies of rotational isomerism in various methylhexanesAkl M. Awwad,Alastair M. North,Richard A. Pethrick J. Chem. Soc. Faraday Trans. 2 1983 79 731

関連分類

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons Saturated hydrocarbons Branched alkanes

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons Saturated hydrocarbons Alkanes Branched alkanes

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons

2,5-Dimethylhexaneに関する追加情報

Comprehensive Overview of 2,5-Dimethylhexane (CAS No. 592-13-2)

2,5-Dimethylhexane, with the chemical abstracts service (CAS) number 592-13-2, is a branched-chain hydrocarbon that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by its molecular formula C8H18 and a molecular weight of 114.23 g/mol. The structure of 2,5-Dimethylhexane consists of an eight-carbon backbone with methyl groups attached at the second and fifth positions, contributing to its distinct chemical behavior.

In the realm of organic chemistry, 2,5-Dimethylhexane is often used as a model compound for studying the effects of branching on physical and chemical properties. Recent research has focused on its behavior in catalytic reactions, particularly in the context of isomerization and cracking processes. These studies have provided valuable insights into the mechanisms governing the reactivity of branched alkanes, which are crucial for optimizing industrial processes in petrochemicals and fuel production.

The physical properties of 2,5-Dimethylhexane are well-documented. It is a colorless liquid with a boiling point of approximately 146°C and a melting point of -97°C. Its density at room temperature is around 0.71 g/cm³, making it less dense than water. These properties make it suitable for use in a variety of applications where low density and moderate boiling points are advantageous.

In the pharmaceutical industry, 2,5-Dimethylhexane has been explored as a solvent for drug synthesis and formulation. Its low toxicity and favorable solubility characteristics make it an attractive option for researchers looking to develop new drug delivery systems. Recent studies have shown that it can effectively dissolve a wide range of active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.

The environmental impact of 2,5-Dimethylhexane is another area of active research. Studies have investigated its biodegradability and potential effects on aquatic ecosystems. Initial findings suggest that it biodegrades relatively quickly under aerobic conditions, reducing its environmental persistence. However, ongoing research is necessary to fully understand its long-term ecological impact.

In the context of materials science, 2,5-Dimethylhexane has been used as a precursor for the synthesis of advanced polymers and composites. Its branched structure provides unique opportunities for tailoring the mechanical and thermal properties of these materials. For instance, researchers have developed novel polymer blends incorporating 2,5-Dimethylhexane-derived monomers that exhibit enhanced toughness and thermal stability.

The safety profile of 2,5-Dimethylhexane is an important consideration for its industrial applications. It is generally considered to have low toxicity when handled properly. However, like many organic solvents, it can pose inhalation risks if not used in well-ventilated areas. Safety data sheets (SDS) recommend using personal protective equipment (PPE) such as gloves and goggles when handling this compound to minimize exposure risks.

In conclusion, 2,5-Dimethylhexane (CAS No. 592-13-2) is a versatile compound with a wide range of applications in organic chemistry, pharmaceuticals, materials science, and environmental studies. Its unique structural features and favorable physical properties make it an important molecule for both academic research and industrial processes. As ongoing research continues to uncover new insights into its behavior and potential uses, the significance of this compound in various scientific disciplines is likely to grow even further.

592-13-2 (2,5-Dimethylhexane) 関連製品

- 871-83-0(2-Methylnonane)

- 1072-16-8(2,7-Dimethyloctane)

- 68551-20-2(Alkanes, C13-16-iso-)

- 111-01-3(Squalane)

- 1421493-39-1(3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea)

- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)

- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)

- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)

- 16470-09-0(4-Chloro-1-(chloromethyl)-2-methyl-benzene)